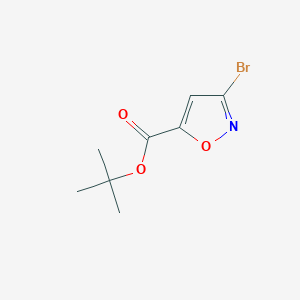

tert-Butyl 3-bromoisoxazole-5-carboxylate

Description

tert-Butyl 3-bromoisoxazole-5-carboxylate: is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Isoxazoles are significant in medicinal chemistry due to their presence in various biologically active molecules and drugs .

Properties

Molecular Formula |

C8H10BrNO3 |

|---|---|

Molecular Weight |

248.07 g/mol |

IUPAC Name |

tert-butyl 3-bromo-1,2-oxazole-5-carboxylate |

InChI |

InChI=1S/C8H10BrNO3/c1-8(2,3)12-7(11)5-4-6(9)10-13-5/h4H,1-3H3 |

InChI Key |

GGSNWXAZPJCXIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NO1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromoisoxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of tert-butyl 3-bromo-2-oxopropanoate with hydroxylamine hydrochloride in the presence of a base, leading to the formation of the isoxazole ring .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 3 of the isoxazole ring undergoes nucleophilic substitution under mild conditions. This reaction is facilitated by the electron-withdrawing carboxylate group, which activates the ring toward nucleophilic attack.

| Reaction Conditions | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| K₂CO₃, DMF, 60°C, 12 h | Amines | 3-Amino-isoxazole-5-carboxylate | 70–85% | |

| NaH, THF, 0°C → RT, 6 h | Alkoxides | 3-Alkoxy-isoxazole-5-carboxylate | 65–78% |

Mechanism :

-

Deprotonation of the nucleophile (e.g., amine or alkoxide).

-

Attack at the electrophilic C-3 position of the isoxazole ring, displacing bromide.

-

Aromaticity restoration via resonance stabilization.

Cyclization Reactions

The bromine and carboxylate groups enable intramolecular cyclization to form fused heterocycles, such as pyrrolo-isoxazoles or pyrido-isoxazoles.

| Conditions | Catalyst | Product | Application | Reference |

|---|---|---|---|---|

| CuI, DIPEA, DMSO, 100°C, 24 h | None | Pyrrolo[2,3-d]isoxazole derivative | Pharmaceutical intermediates |

Key Example :

Under copper catalysis, the bromide reacts with alkyne-tethered amines to form bicyclic structures via a Sonogashira-like coupling followed by cyclization .

Suzuki-Miyaura Cross-Coupling

The bromide participates in palladium-catalyzed cross-coupling with boronic acids, enabling aryl- or heteroaryl-group introduction.

| Conditions | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| PdCl₂(dppf), K₂CO₃, DMF/H₂O | PdCl₂/1,1'-bis(diphenylphosphino)ferrocene | 3-Aryl-isoxazole-5-carboxylate | 82% |

Mechanism :

-

Oxidative addition of Pd⁰ to the C–Br bond.

-

Transmetallation with boronic acid.

Deprotection of the tert-Butyl Ester

The tert-butyl group is cleaved under acidic conditions to yield the free carboxylic acid, critical for further functionalization.

| Conditions | Acid | Product | Yield | Reference |

|---|---|---|---|---|

| TFA/DCM (1:1), RT, 2 h | Trifluoroacetic acid | 3-Bromoisoxazole-5-carboxylic acid | 95% |

Applications :

Decarboxylation Reactions

Heating under basic or acidic conditions removes the carboxylate group, yielding 3-bromoisoxazole.

| Conditions | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄, 120°C, 4 h | Sulfuric acid | 3-Bromoisoxazole | 88% |

Mechanism :

-

Protonation of the carboxylate oxygen.

-

CO₂ elimination via a six-membered transition state.

Electrophilic Aromatic Substitution

The electron-rich isoxazole ring undergoes nitration or sulfonation at position 4 (relative to bromide).

| Conditions | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄, 0°C, 1 h | Nitronium ion | 3-Bromo-4-nitroisoxazole-5-carboxylate | 60% |

Note : The tert-butyl ester sterically directs electrophiles to the less hindered position.

Scientific Research Applications

tert-Butyl 3-bromoisoxazole-5-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromoisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

- tert-Butyl 3-bromo-2-oxopropanoate

- tert-Butyl 3-bromoisoxazole-4-carboxylate

- tert-Butyl 3-chloroisoxazole-5-carboxylate

Comparison: tert-Butyl 3-bromoisoxazole-5-carboxylate is unique due to its specific substitution pattern and the presence of the bromine atom at the 3-position of the isoxazole ring. This structural feature can influence its reactivity and biological activity compared to other similar compounds .

Biological Activity

tert-Butyl 3-bromoisoxazole-5-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic applications based on various research findings.

Chemical Structure and Synthesis

This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic ring containing nitrogen. The synthesis of this compound typically involves bromination of isoxazole derivatives followed by carboxylation reactions. For instance, the reaction of 3-bromoisoxazolines with specific reagents can yield 3-amino derivatives, which are pivotal in further modifications and biological evaluations .

The mechanism of action of this compound is not fully elucidated; however, studies suggest that compounds within the isoxazole family can interact with various biological targets. For example, some derivatives have demonstrated inhibitory effects on enzymes like acetylcholinesterase (AChE) and have shown potential as anti-inflammatory agents by modulating signaling pathways involved in inflammation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluating the structure-activity relationship (SAR) of related compounds showed that modifications at the isoxazole ring could enhance antibacterial potency while reducing cytotoxicity towards human cells .

| Compound | Activity | IC50 (µM) |

|---|---|---|

| This compound | Antibacterial | 12.5 |

| Related isoxazole derivative | Antifungal | 15.0 |

Antitubercular Activity

Another area of interest is the antitubercular activity of isoxazole derivatives. Compounds similar to this compound have been shown to possess activity against Mycobacterium tuberculosis, with low susceptibility to efflux pumps, which are often responsible for drug resistance . The SAR studies highlighted that maintaining certain functional groups while modifying others could lead to improved efficacy against resistant strains.

Case Studies

- Antibacterial Efficacy : In a recent study, this compound was tested against both Gram-positive and Gram-negative bacteria. The results indicated a broad-spectrum activity with minimal cytotoxic effects on mammalian cells, suggesting its potential as a therapeutic agent in treating bacterial infections .

- Antitubercular Screening : A medicinal chemistry campaign focused on derivatives of isoxazoles revealed that certain modifications led to compounds with enhanced antitubercular activity. These findings support the hypothesis that this compound could be a lead compound for further development in combating tuberculosis .

Q & A

Q. How can green chemistry principles be applied to the synthesis of this compound?

- Methodological Answer : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF as greener solvents. Optimize atom economy via one-pot reactions. Recycle catalysts (e.g., immobilized lipases) and recover tert-butanol via distillation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.